![molecular formula C15H18N4O3S2 B2700498 4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine CAS No. 2034371-38-3](/img/structure/B2700498.png)
4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a complex organic compound that features a combination of thiophene, pyrrolo[3,4-d]pyrimidine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions The process begins with the preparation of the thiophene derivative, followed by the construction of the pyrrolo[3,4-d]pyrimidine core
Thiophene Derivative Synthesis: The thiophene derivative can be synthesized through a series of reactions starting from commercially available thiophene. The methyl group is introduced via Friedel-Crafts alkylation, and the sulfonyl group is added through sulfonation reactions.
Pyrrolo[3,4-d]pyrimidine Core Construction: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine ring.
Morpholine Introduction: The final step is the nucleophilic substitution reaction where morpholine is introduced to the pyrrolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrrolo[3,4-d]pyrimidine core can be reduced under hydrogenation conditions to yield dihydropyrrolo derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene moiety.
Reduction: Dihydropyrrolo derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene nucleus.
Pyrrolo[3,4-d]pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine, which share a similar core structure.
Morpholine Derivatives: Compounds like morpholine itself and its various substituted derivatives.
Uniqueness
4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[6-(5-methylthiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-11-2-3-14(23-11)24(20,21)19-9-12-8-16-15(17-13(12)10-19)18-4-6-22-7-5-18/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRLRZATLUAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

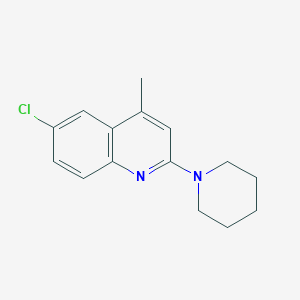
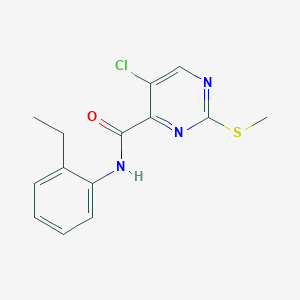
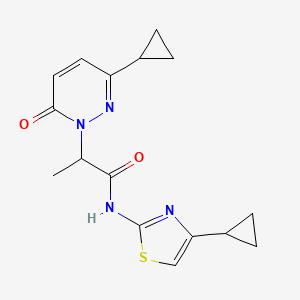
![3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B2700423.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2700427.png)
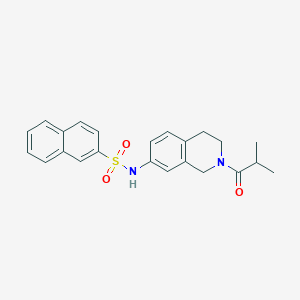
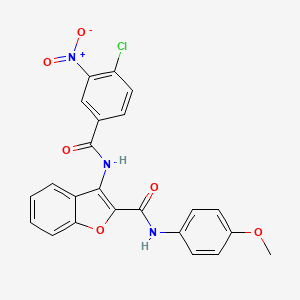
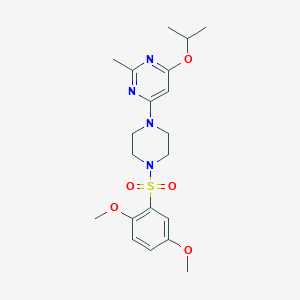
![5-[2-(3-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2700437.png)
![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)
